Methyl 3-(3-methoxyphenyl)propanoate
Overview
Description
Methyl 3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 3-(3-methoxyphenyl)propanoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(3-methoxyphenyl)propanoate can be synthesized through esterification of 3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are typical reducing agents.
Substitution: The methoxy group in the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO) or bromine (Br).
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: NaBH in methanol or ethanol.
Substitution: HNO in sulfuric acid for nitration; Br in acetic acid for bromination.
Major Products:
Oxidation: 3-(3-methoxyphenyl)propanoic acid.
Reduction: 3-(3-methoxyphenyl)propanol.
Substitution: 3-(3-methoxy-4-nitrophenyl)propanoate or 3-(3-methoxy-4-bromophenyl)propanoate.
Scientific Research Applications
Methyl 3-(3-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the manufacture of fragrances, flavors, and as a building block in polymer chemistry.
Mechanism of Action
The mechanism by which methyl 3-(3-methoxyphenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its methoxy group can influence the compound’s binding affinity to certain proteins, affecting its biological activity.
Comparison with Similar Compounds
Methyl 3-(3-methoxyphenyl)propanoate can be compared with other methyl esters of substituted phenylpropanoic acids:
Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological properties.
Methyl 3-(4-methoxyphenyl)propanoate: The methoxy group is in the para position, which can alter its chemical behavior and applications.
Properties
IUPAC Name |
methyl 3-(3-methoxyphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-5,8H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJALTJARZKGEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501119 | |
Record name | Methyl 3-(3-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50704-52-4 | |
Record name | Methyl 3-(3-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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